(2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{bicyclo[111]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure and the presence of a trifluoroacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{bicyclo[1.1.1]pentan-1-yl}-2-(2,2,2-trifluoroacetamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction involving suitable precursors.
Introduction of the trifluoroacetamido group: This step involves the reaction of the bicyclo[1.1.1]pentane intermediate with trifluoroacetic anhydride in the presence of a base.
Formation of the acetic acid moiety: This can be accomplished through a series of reactions, including hydrolysis and oxidation, to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-{bicyclo[1.1.1]pentan-1
Eigenschaften
Molekularformel |
C9H10F3NO3 |
---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
(2S)-2-(1-bicyclo[1.1.1]pentanyl)-2-[(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C9H10F3NO3/c10-9(11,12)7(16)13-5(6(14)15)8-1-4(2-8)3-8/h4-5H,1-3H2,(H,13,16)(H,14,15)/t4?,5-,8?/m1/s1 |
InChI-Schlüssel |
NFGWZNDSASGIBT-VGZKRQLQSA-N |
Isomerische SMILES |
C1C2CC1(C2)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1C2CC1(C2)C(C(=O)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.